molecular formula C14H7Cl3N2O2Zn B3056196 Methyl 2-benzylbenzoate CAS No. 6962-60-3

Methyl 2-benzylbenzoate

Cat. No.: B3056196
CAS No.: 6962-60-3
M. Wt: 407.0 g/mol
InChI Key: NOCUKRVEIPGWDI-UHFFFAOYSA-K
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Description

Methyl 2-benzylbenzoate is an organic compound belonging to the ester family. It is characterized by a benzene ring connected to an ester functional group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-benzylbenzoate can be synthesized through the esterification of 2-benzylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the product. The reaction is carried out in large reactors with efficient mixing and temperature control to optimize the reaction conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitrating agents in the presence of a catalyst.

Major Products Formed:

    Oxidation: 2-benzylbenzoic acid.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated or nitrated this compound derivatives.

Scientific Research Applications

Methyl 2-benzylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized as a fragrance ingredient in perfumes and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of methyl 2-benzylbenzoate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes, leading to the modulation of biochemical pathways. The compound’s ester functional group allows it to participate in various chemical reactions, contributing to its diverse effects.

Comparison with Similar Compounds

    Methyl benzoate: An ester with a simpler structure, used primarily in perfumery and as a solvent.

    Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, also used in fragrances and as a solvent.

    Propyl benzoate: Another ester with a propyl group, used in similar applications as methyl and ethyl benzoate.

Uniqueness: Methyl 2-benzylbenzoate stands out due to its benzyl substitution, which imparts unique chemical properties and reactivity

Properties

CAS No.

6962-60-3

Molecular Formula

C14H7Cl3N2O2Zn

Molecular Weight

407.0 g/mol

IUPAC Name

zinc;9,10-dioxoanthracene-1-diazonium;trichloride

InChI

InChI=1S/C14H7N2O2.3ClH.Zn/c15-16-11-7-3-6-10-12(11)14(18)9-5-2-1-4-8(9)13(10)17;;;;/h1-7H;3*1H;/q+1;;;;+2/p-3

InChI Key

NOCUKRVEIPGWDI-UHFFFAOYSA-K

SMILES

COC(=O)C1=CC=CC=C1CC2=CC=CC=C2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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